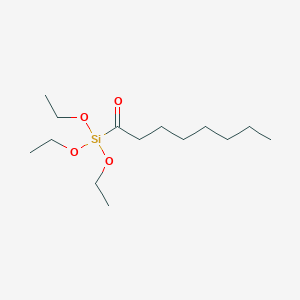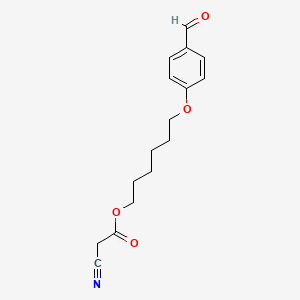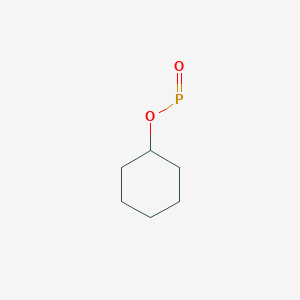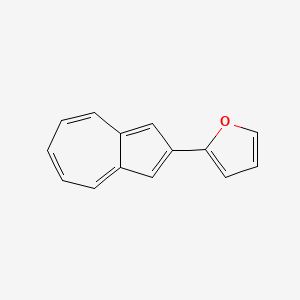
1-(Triethoxysilyl)octan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Triethoxysilyl)octan-1-one is an organosilicon compound characterized by the presence of a triethoxysilyl group attached to an octanone backbone. This compound is known for its unique properties, making it valuable in various industrial and scientific applications. It is a colorless liquid that is often used in the synthesis of advanced materials and surface treatments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Triethoxysilyl)octan-1-one typically involves the reaction of octanone with triethoxysilane under controlled conditions. The reaction is usually catalyzed by a metal catalyst such as platinum or palladium to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The final product is then purified through distillation or other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions: 1-(Triethoxysilyl)octan-1-one undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes with different organic groups.
科学的研究の応用
1-(Triethoxysilyl)octan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials, such as mesoporous organosilica materials.
Biology: Employed in the modification of surfaces for biological assays and cell culture studies.
Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.
Industry: Utilized in the production of hydrophobic coatings, adhesives, and sealants.
作用機序
The mechanism of action of 1-(Triethoxysilyl)octan-1-one primarily involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds with other silanols or hydroxyl groups on surfaces. This property makes it an excellent coupling agent for bonding organic and inorganic materials, enhancing the mechanical and chemical properties of the resulting composites.
類似化合物との比較
- 1,8-Bis(triethoxysilyl)octane
- 1,2-Bis(triethoxysilyl)ethane
- Triethoxyoctylsilane
Comparison: 1-(Triethoxysilyl)octan-1-one is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. Compared to 1,8-Bis(triethoxysilyl)octane, which has two triethoxysilyl groups, this compound offers more flexibility in surface modification applications. Similarly, 1,2-Bis(triethoxysilyl)ethane is used for mesoporous materials but lacks the specific hydrophobic characteristics of this compound. Triethoxyoctylsilane, on the other hand, is primarily used for hydrophobic coatings but does not offer the same versatility in chemical reactions.
特性
CAS番号 |
677709-18-1 |
|---|---|
分子式 |
C14H30O4Si |
分子量 |
290.47 g/mol |
IUPAC名 |
1-triethoxysilyloctan-1-one |
InChI |
InChI=1S/C14H30O4Si/c1-5-9-10-11-12-13-14(15)19(16-6-2,17-7-3)18-8-4/h5-13H2,1-4H3 |
InChIキー |
FXEFYXNEOOJHCB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)[Si](OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Benzenediamine, N,N'-bis[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B12540054.png)
![tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane](/img/structure/B12540056.png)

![Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate](/img/structure/B12540061.png)




![4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol](/img/structure/B12540079.png)
![N~2~-[(2-Aminophenyl)methyl]valinamide](/img/structure/B12540097.png)
![5-Phenylpyrrolo[2,1-A]isoquinoline](/img/structure/B12540098.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12540114.png)

